
(S)-2-Methylazetidine r-(-)-csa salt
Descripción
(S)-2-Methylazetidine (R)-(-)-camphorsulfonate (CSA) salt is a chiral azetidine derivative with a four-membered nitrogen-containing ring. The compound is synthesized via two scalable routes:
Bis-triflate cyclization: In situ generation and cyclization of a 1,3-bis-triflate intermediate, yielding the azetidine ring.
Chemoselective reduction: Reduction of N-Boc-protected azetidine-2-carboxylic acid followed by CSA salt formation .
Key properties:
- Enantiomeric excess (ee): >99% after recrystallization in ethyl acetate/dichloromethane .
- Yield: 49–61% for large-scale production .
- Stability: Crystalline and bench-stable, making it suitable for pharmaceutical intermediates .
The CSA counterion enhances crystallinity and enantiopurity, critical for applications in asymmetric synthesis and drug development.
Propiedades
IUPAC Name |
(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonic acid;(2S)-2-methylazetidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4S.C4H9N/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14;1-4-2-3-5-4/h7H,3-6H2,1-2H3,(H,12,13,14);4-5H,2-3H2,1H3/t;4-/m.0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGZFOZKAGZDAAM-VWMHFEHESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN1.CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCN1.CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.42 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
In Situ Generation and Cyclization of 1,3-Bis-Triflate Intermediates
The first method involves the in situ generation of a 1,3-bis-triflate intermediate, which undergoes cyclization to form the azetidine ring. Starting from a linear precursor, treatment with triflic anhydride generates the bis-triflate, which is subsequently exposed to a nitrogen nucleophile to induce ring closure. This route avoids column chromatography, streamlining purification through crystallization of the camphorsulfonate salt. Key advantages include:
-
Stereochemical Control : The use of (R)-(-)-camphorsulfonic acid (CSA) ensures enantiomeric enrichment, achieving >99% ee.
-
Scalability : Demonstrated for 200 g batches in industrial settings.
The mechanism proceeds via a double displacement, where the triflate groups act as leaving sites, enabling nucleophilic attack by ammonia or a protected amine. The stereochemical outcome is dictated by the chiral CSA counterion, which templates the configuration during crystallization.
Chemoselective Reduction of N-Boc Azetidine-2-Carboxylic Acid
The second route employs N-Boc-protected azetidine-2-carboxylic acid as a starting material. Chemoselective reduction of the carboxylic acid to a primary alcohol is achieved using borane-dimethyl sulfide complex, followed by deprotection and salt formation. Critical steps include:
-
Reduction Conditions : Borane in tetrahydrofuran at 0°C, selectively reducing the carboxyl group without affecting the Boc-protected amine.
-
Deprotection : Acidic hydrolysis with HCl in dioxane removes the Boc group, yielding the free amine.
-
Salt Formation : Reaction with (R)-(-)-CSA in ethanol produces the crystalline salt with 49% overall yield.
This method is advantageous for substrates sensitive to strong acids, as the Boc group offers transient protection during reduction. However, the lower yield compared to the bis-triflate route reflects challenges in isolating the intermediate alcohol.
Catalytic Asymmetric Synthesis via Copper-Mediated Cycloaddition
Recent advances in transition metal catalysis have enabled enantioselective azetidine synthesis. A Cu(I)-catalyzed [2+2] cycloaddition between imidosulfur ylides and Z-enoldiazoacetates generates donor-acceptor azetines, which are hydrogenated to azetidines. Key features include:
-
Catalytic System : Cu(MeCN)₄PF₆ with chiral bisoxazoline ligands (e.g., (S,R)-L1) induces enantioselectivity (>99% ee).
-
Hydrogenation : Pd/C-mediated hydrogenation of azetines to azetidines proceeds with >20:1 diastereomeric ratio (dr).
-
Scope : Compatible with fluorinated and aryl-substituted azetidines, though fluorinated derivatives exhibit reduced dr (7:1 to 10:1).
This method’s versatility is highlighted in the synthesis of 4-substituted azetidines, though adaptation to 2-methylazetidine requires modifying the enoldiazoacetate precursor.
Salt Formation and Stabilization with (R)-(-)-Camphorsulfonic Acid
The final step in both primary routes involves forming the camphorsulfonate salt to enhance stability and crystallinity. CSA’s chiral environment ensures enantiopurity retention during crystallization.
Crystallization Protocol
-
Solvent System : Ethanol or isopropanol is used due to CSA’s high solubility in polar solvents.
-
Stoichiometry : A 1:1 molar ratio of (S)-2-methylazetidine to CSA ensures complete salt formation.
-
Crystallization Kinetics : Slow cooling (-20°C) yields monoclinic crystals with defined melting points (153–155°C).
Stability Profile
The salt exhibits:
Comparative Analysis of Synthetic Methods
Method | Yield (%) | ee (%) | Key Advantages | Limitations |
---|---|---|---|---|
1,3-Bis-Triflate Route | 61 | >99 | No chromatography, scalable | Requires triflic anhydride |
N-Boc Reduction Route | 49 | >99 | Mild conditions, Boc protection | Lower yield, multiple steps |
Cu-Catalyzed Cycloaddition | 75 | >99 | Broad substrate scope | Limited to 4-substituted azetidines |
The bis-triflate route is preferred for large-scale synthesis due to its operational simplicity, while the Cu-catalyzed method offers flexibility for structural derivatives.
Industrial-Scale Production and Process Optimization
Kilogram-Scale Synthesis
Adapting the bis-triflate route for kilogram batches involves:
Análisis De Reacciones Químicas
Reactivity and Chemical Transformations
The azetidine ring’s strain confers reactivity, while the CSA salt enhances stability for handling.
Key Reactions:
-
Hydrogenolysis : Cleaves benzyl or benzhydryl protecting groups (e.g., conversion of 16 to 17 in Scheme 4 ).
-
Alkylation/Acylation : The secondary amine reacts with alkyl halides or acyl chlorides in polar aprotic solvents (DMF, THF).
-
Ring-Opening : Reacts with electrophiles (e.g., HNO<sub>2</sub>) to form β-amino alcohols, though strain limits this pathway .
Table 2: Representative Reactions
Reaction Type | Conditions | Product Application |
---|---|---|
Hydrogenolysis | Pd(OH)<sub>2</sub>/C, H<sub>2</sub>, EtOH | Deprotection for free amine |
Mesylation | MsCl, Et<sub>3</sub>N, CH<sub>2</sub>Cl<sub>2</sub>, 0°C | Intermediate for further reduction |
CSA Salt Formation | (R)-(-)-CSA, EtOAc/CH<sub>2</sub>Cl<sub>2</sub> recrystallization | Stabilization and ee upgrade |
Derivatives:
-
Bronchodilators : Alkylated derivatives target β<sub>2</sub>-adrenergic receptors.
-
Antibacterial Agents : 3-Aminoazetidine derivatives show activity against Gram-positive pathogens .
-
Neuroactive Compounds : Analogues with pyrrolidine-like structures modulate neurotransmitter uptake.
Table 3: Biological Activities of Derivatives
Derivative | Biological Activity | Target |
---|---|---|
3-Aminoazetidine | Antibacterial (Gram-positive) | Cell wall synthesis enzymes |
2-Methylpyrrolidine | Dopamine reuptake inhibition | Central nervous system |
Azetidinecarboxylates | Anti-inflammatory | COX-2 inhibition |
Stability and Handling
-
Solid-State Stability : Crystalline CSA salt remains stable under ambient conditions for >6 months .
-
Solubility : Soluble in polar solvents (e.g., DMSO, MeOH) but insoluble in hexane or Et<sub>2</sub>O, facilitating purification .
Comparative Analysis with Related Compounds
Compound | Structural Feature | Stability | Key Application |
---|---|---|---|
(S)-2-Methylazetidine | CSA salt, 4-membered ring | High | Bronchodilator synthesis |
3-Aminoazetidine | Free amine, unsubstituted | Moderate | Antibacterial agents |
Azetidine-3-carboxylic acid | Carboxylic acid substituent | Low (hygroscopic) | Peptide mimetics |
Aplicaciones Científicas De Investigación
Synthesis of (S)-2-Methylazetidine r-(-)-CSA Salt
Two notable synthetic routes have been developed for the preparation of (S)-2-methylazetidine as a stable, crystalline r-(-)-CSA salt:
- In Situ Generation and Cyclization : This method involves the generation of a 1,3-bis-triflate that is subsequently cyclized to form the azetidine ring. This route has demonstrated good overall yields (61%) and high enantiomeric excess (>99% ee) without the need for column chromatography, making it suitable for large-scale production .
- Chemoselective Reduction : The second route employs the chemoselective reduction of N-Boc azetidine-2-carboxylic acid. This method also yields high purity and efficiency, allowing for effective synthesis in laboratory settings .
Pharmaceutical Development
(S)-2-Methylazetidine has shown promise in drug discovery due to its potential as a scaffold for creating biologically active compounds. Its derivatives have been explored for their efficacy against various diseases:
- Antibacterial Agents : Research indicates that azetidine derivatives can be designed to act as antibacterial agents, contributing to the development of new treatments for infections .
- Anti-inflammatory Drugs : Compounds derived from azetidines have been implicated in the synthesis of anti-inflammatory medications, showcasing their versatility in therapeutic applications .
Role in Peptidomimetics
The compound serves as a valuable building block in the design of peptidomimetics—molecules that mimic peptides but offer improved stability and bioavailability. This application is particularly relevant in developing therapeutics targeting protein-protein interactions .
Case Study 1: Synthesis and Application in Drug Design
A study conducted by De Kimpe et al. explored synthesizing various azetidine derivatives using (S)-2-methylazetidine as a precursor. The research focused on creating libraries of bioactive compounds, demonstrating the compound's utility in generating diverse chemical entities with potential therapeutic activities against conditions like asthma and rheumatoid arthritis .
Compound Type | Activity Type | Reference |
---|---|---|
Azetidine Derivatives | Antibacterial | |
Azetidine Derivatives | Anti-inflammatory | |
Peptidomimetics | Protein-protein interaction |
Case Study 2: Large-Scale Production
In another significant study, researchers successfully scaled up the synthesis of (S)-2-methylazetidine using the aforementioned methods, producing quantities sufficient for pharmacological testing. The high enantiomeric purity achieved through these routes underscores the compound's potential for further pharmaceutical development .
Mecanismo De Acción
The mechanism of action of (S)-2-Methylazetidine r-(-)-csa salt involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparación Con Compuestos Similares
Key Observations :
- Ring Strain : Azetidine’s four-membered ring confers higher reactivity compared to six-membered piperidine derivatives, enabling unique reaction pathways in synthesis .
- Counterion Impact : CSA salts exhibit superior crystallinity and enantiopurity over hydrochloride salts (e.g., piperidine derivatives), which are prone to hygroscopicity .
Enantiopurity and Scalability
- (S)-2-Methylazetidine CSA Salt : Achieves >99% ee via recrystallization, avoiding chromatography . This contrasts with azetidine-2-carbonitriles, which require biocatalytic resolution (e.g., 95% ee via nitrilase) .
- C2-Substituted Azetidines : Recent methods using tert-butanesulfinamides achieve 89–94% ee but require chiral auxiliaries, complicating scalability .
Actividad Biológica
(S)-2-Methylazetidine r-(-)-camphorsulfonate (CSA) salt is a compound of significant interest in medicinal chemistry due to its biological activity and potential therapeutic applications. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance in research.
Synthesis of (S)-2-Methylazetidine r-(-)-CSA Salt
The synthesis of (S)-2-methylazetidine has been achieved through two orthogonal routes, yielding a crystalline form as the CSA salt. The first method involves the in situ generation and cyclization of a 1,3-bis-triflate to form the azetidine ring, while the second method employs chemoselective reduction of N-Boc azetidine-2-carboxylic acid. Both methods have demonstrated good overall yields (61% and 49%) and high enantiomeric excess (>99% ee), making them suitable for large-scale production .
Research indicates that (S)-2-methylazetidine demonstrates various biological activities, particularly in cancer treatment. It has been shown to inhibit the STAT3 signaling pathway, which is often constitutively active in several cancers. The compound's efficacy against breast cancer cells has been documented, with an effective concentration (EC50) of approximately 1.8 μM against MDA-MB-231 and MDA-MB-468 cell lines .
Cellular Studies
A summary of cellular studies on (S)-2-methylazetidine is presented in the following table:
Cell Line | EC50 (μM) | Mechanism |
---|---|---|
MDA-MB-231 | 1.8 | STAT3 inhibition |
MDA-MB-468 | 1.8 | STAT3 inhibition |
MCF-10A (normal) | 3.8 - 4.6 | Lower activity compared to cancer cells |
MCF-7 (non-active STAT3) | 4.6 - 8.9 | Lower activity compared to cancer cells |
This table illustrates the compound's preferential activity towards cancerous cells compared to normal epithelial cells, suggesting a degree of selectivity that may minimize off-target effects .
Case Studies and Research Findings
Several studies have highlighted the potential therapeutic applications of (S)-2-methylazetidine:
- Breast Cancer Research : A study demonstrated that compounds derived from azetidine structures, including (S)-2-methylazetidine, possess significant anti-cancer properties by inhibiting key signaling pathways involved in tumor growth .
- Synthetic Chemistry : The versatility of azetidines in synthetic chemistry has been explored, indicating their importance in developing new pharmaceuticals. The unique structural features contribute to their biological activity, making them valuable scaffolds for drug design .
- Toxicology Studies : Research into environmental toxicology has also utilized azetidines as models for understanding the effects of pollutants on biological systems, further emphasizing their relevance beyond medicinal applications .
Q & A
Basic: What are the recommended methods for synthesizing (S)-2-Methylazetidine r-(-)-CSA salt with high enantiomeric purity?
Methodological Answer:
Synthesis typically involves resolving the racemic mixture of 2-methylazetidine using (R)-(-)-camphorsulfonic acid (CSA) as a chiral resolving agent. Key steps include:
- Chiral Resolution: React racemic 2-methylazetidine with CSA in a polar solvent (e.g., ethanol) under controlled temperature (0–5°C) to promote selective crystallization of the (S)-enantiomer-CSA salt .
- Recrystallization: Purify the salt via iterative recrystallization in ethanol/water mixtures, monitoring enantiomeric excess (ee) by chiral HPLC (e.g., Chiralpak® IA column, hexane/isopropanol mobile phase) .
- Quality Control: Verify purity using melting point analysis (mp 69–70°C, as per CSA analogs) and elemental analysis .
Basic: How can researchers confirm the structural integrity of this compound?
Methodological Answer:
Use a combination of spectroscopic and chromatographic techniques:
- NMR Spectroscopy: Compare H and C NMR data with literature values for CSA salts. Key signals include the azetidine ring protons (δ 3.1–3.5 ppm) and CSA’s camphor moiety (δ 0.8–2.5 ppm) .
- X-ray Crystallography: Resolve crystal structure to confirm absolute configuration, particularly for chiral centers in the azetidine ring and CSA counterion .
- HPLC-MS: Validate molecular weight (MW: 2-methylazetidine = 71.12 g/mol + CSA = 232.3 g/mol) and detect impurities (<2% by area normalization) .
Advanced: How does the CSA counterion influence the stability and reactivity of (S)-2-Methylazetidine in catalytic applications?
Methodological Answer:
The CSA counterion stabilizes the azetidine via:
- Hydrogen Bonding: Sulfonic acid groups in CSA form H-bonds with the azetidine nitrogen, reducing ring strain and preventing decomposition .
- Chiral Environment: CSA’s rigid bicyclic structure enforces a specific conformation, enhancing stereoselectivity in reactions (e.g., asymmetric alkylation) .
Experimental Design: - Compare reaction kinetics of (S)-2-Methylazetidine-CSA vs. non-chiral salts (e.g., HCl) in model reactions (e.g., Pd-catalyzed cross-coupling).
- Monitor decomposition via TGA/DSC to quantify thermal stability differences .
Advanced: What strategies resolve contradictions in reported enantiomeric excess (ee) values for this compound?
Methodological Answer:
Discrepancies often arise from analytical method variability. Mitigation strategies include:
- Standardized Protocols: Use ACS-grade solvents and calibrate HPLC systems with certified reference materials (e.g., USP 3914 standards) .
- Cross-Validation: Compare ee results from chiral HPLC, NMR using chiral shift reagents (e.g., Eu(hfc)), and polarimetry .
- Error Analysis: Quantify measurement uncertainty (e.g., ±2% for HPLC vs. ±5% for polarimetry) and report confidence intervals .
Basic: What safety precautions are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles due to potential irritancy (analogous to azetidine derivatives) .
- Ventilation: Work in a fume hood to avoid inhalation of fine crystalline particles.
- First Aid: In case of exposure, rinse skin/eyes with water for 15 minutes and consult SDS documentation (e.g., CAS 104458-24-4 analogs) .
Advanced: How can computational modeling optimize reaction conditions for (S)-2-Methylazetidine-CSA in enantioselective synthesis?
Methodological Answer:
- DFT Calculations: Model transition states to predict enantioselectivity in reactions (e.g., using Gaussian 16 with B3LYP/6-31G* basis set) .
- Molecular Dynamics (MD): Simulate solvent effects on CSA-azetidine interactions to optimize solvent choice (e.g., ethanol vs. acetonitrile) .
- Validation: Corrogate computational predictions with experimental ee values using DoE (Design of Experiments) frameworks .
Basic: What analytical techniques are most reliable for quantifying trace impurities in this compound?
Methodological Answer:
- HPLC-UV/ELSD: Detect non-chiral impurities (e.g., unreacted starting materials) with a C18 column and gradient elution (0.1% TFA in water/acetonitrile) .
- ICP-MS: Quantify trace metal contaminants (e.g., Pd from catalytic synthesis) at ppb levels .
- Karl Fischer Titration: Measure residual moisture (<0.5% w/w), critical for hygroscopic CSA salts .
Advanced: How does the stereochemistry of CSA impact the pharmacokinetic properties of (S)-2-Methylazetidine in biological studies?
Methodological Answer:
- In Vitro Assays: Compare membrane permeability (e.g., PAMPA) and metabolic stability (e.g., liver microsomes) of CSA vs. non-chiral salts .
- Chiral Pharmacokinetics: Use LC-MS/MS to track enantiomer-specific clearance rates in plasma .
- Structural Insights: Perform molecular docking studies to assess CSA’s role in binding plasma proteins (e.g., albumin) .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.